molecular formula C19H13NO5 B1362989 2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone CAS No. 88007-99-2

2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone

Cat. No.: B1362989
CAS No.: 88007-99-2
M. Wt: 335.3 g/mol
InChI Key: HOUITNAJHFPESJ-UHFFFAOYSA-N
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Description

Key Observations:

  • Electron-withdrawing vs. electron-donating groups : The nitro group in the target compound lowers the LUMO energy, enhancing its electrophilic character compared to methoxy-substituted derivatives.
  • Side chain flexibility : The 2-oxoethyl group allows greater conformational freedom than rigid anilino or phenoxy linkers, potentially influencing binding interactions in biological systems.
  • Steric effects : The methyl group at position 2 creates steric hindrance, which is absent in unsubstituted analogs like 1,4-naphthoquinone.

Properties

IUPAC Name

2-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO5/c1-11-16(19(23)15-5-3-2-4-14(15)18(11)22)10-17(21)12-6-8-13(9-7-12)20(24)25/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUITNAJHFPESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377589
Record name 11E-906
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88007-99-2
Record name 2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,4-naphthalenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88007-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11E-906
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of 2-methyl-1,4-naphthoquinone with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives, which have enhanced biological activities .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of 2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone. The compound has shown promising results in inhibiting various cancer cell lines. For instance:

  • Mechanism of Action : The compound interacts with DNA, leading to cytotoxic effects on cancer cells. Studies utilizing cyclic voltammetry and UV-vis spectroscopy have demonstrated that it binds effectively to DNA, suggesting potential as a chemotherapeutic agent .
  • Case Study : In a study involving nitrosubstituted acyl thioureas, derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, with IC50_{50} values indicating strong inhibitory effects compared to standard treatments .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : Research has indicated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be competitive with established antibiotics, suggesting its potential use in treating bacterial infections .
  • Fungal Activity : The compound has shown antifungal effects, particularly against strains such as Aspergillus niger and Staphylococcus aureus. This broad-spectrum activity highlights its versatility in tackling various microbial threats .

Medicinal Chemistry

The synthesis of this compound provides a valuable scaffold for developing new pharmaceuticals. Its ability to modulate biological pathways makes it an attractive candidate for further exploration in drug development.

Case Studies and Experimental Findings

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity against various cancer cell lines; effective DNA binding
Antimicrobial EfficacyEffective against multiple bacterial strains; competitive MIC values
Fungal ResistanceInhibitory effects on fungal pathogens like Aspergillus species

Mechanism of Action

The mechanism of action of 2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone involves the generation of reactive oxygen species (ROS) which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microbial pathogens. The compound also targets specific enzymes involved in cellular respiration, further enhancing its cytotoxic effects .

Comparison with Similar Compounds

Pyrimidinone Derivatives ()

Compounds such as 2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one (2b) and 6-((4-methoxyphenyl)amino)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (2f) share the 2-(4-nitrophenyl)-2-oxoethyl moiety but differ in their core structures (pyrimidinone vs. naphthoquinone). These derivatives exhibit higher melting points (218–225°C) compared to typical naphthoquinones, suggesting stronger intermolecular interactions due to hydrogen bonding from the pyrimidinone ring .

Table 1: Comparison of Physical Properties

Compound Core Structure Melting Point (°C) Yield (%)
Target Compound Naphthoquinone Not reported Not reported
2b (Pyrimidinone derivative) Pyrimidinone 218.3–219.5 82.8
2f (Methoxy-substituted pyrimidinone) Pyrimidinone 215.8–217.7 78.5

Vitamin K Metabolites ()

Natural metabolites like 2-methyl-3-(3'-carboxymethylpropyl)-1,4-naphthoquinone (5C-aglycone) and 2-methyl-3-(5'-carboxy-3'-methyl-2'-pentenyl)-1,4-naphthoquinone (7C-aglycone) feature carboxylated side chains instead of the nitroaryl-ketone group. These metabolites undergo β-oxidation for biological clearance, whereas the synthetic nitro-substituted target compound is designed for stability and redox applications rather than metabolic degradation .

Biological Activity

Overview

2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone is a synthetic compound belonging to the naphthoquinone family, known for its diverse biological activities, including antimicrobial, antitumoral, and antioxidant properties. This compound exhibits significant interactions with various cellular targets and biochemical pathways, primarily through its redox-active nature.

  • Molecular Formula : C19H13NO5
  • Molecular Weight : 335.31 g/mol
  • CAS Number : 88007-99-2
  • Melting Point : 165-166 °C

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Activity : The compound generates reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can alter cellular signaling pathways and metabolic processes, particularly activating the Nrf2 pathway, which regulates antioxidant responses .
  • Apoptosis Induction : Studies have shown that this naphthoquinone derivative can induce apoptosis in cancer cells. It interacts with key regulatory proteins such as p53 and inhibits topoisomerase II, promoting programmed cell death .
  • Enzyme Inhibition : The compound has been noted to inhibit various oxidoreductases, impacting cellular redox balance and further influencing cell survival and proliferation .

Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial properties against a range of bacterial and fungal strains. Its effectiveness is likely due to its ability to disrupt microbial cell membranes and generate ROS .

Antitumor Activity

The compound has shown promising results in various cancer cell lines:

  • Cervical Carcinoma (HeLa) : Significant cytotoxicity was observed, with increased apoptotic cell populations upon treatment.
  • Melanoma (SK-MEL-28) : The compound induced apoptosis effectively, suggesting potential as an anticancer agent .

Study on Apoptotic Mechanisms

A study evaluated the effects of various naphthoquinone derivatives on human melanoma cells. The results indicated that treatment with this compound led to a marked increase in both early and late apoptotic cells compared to untreated controls. Specifically:

  • Early apoptotic cells increased from 0.1% in untreated cells to 66.4% after treatment.
  • Late apoptotic cells also significantly rose, indicating robust pro-apoptotic activity .

Flow Cytometry Analysis

Flow cytometry was employed to assess the cytotoxic effects of the compound on both tumoral (IGROV-1) and non-tumoral (HEK-293) cell lines. The findings highlighted that while the compound effectively reduced viability in cancerous cells, it had a comparatively lower impact on non-cancerous cells, suggesting a degree of selectivity in its action .

Comparative Analysis with Similar Compounds

Compound NameStructureAntitumor ActivityAntimicrobial Activity
This compoundStructureHighModerate
Menadione (Vitamin K3)StructureModerateHigh
LawsoneStructureLowHigh

This table illustrates how this compound compares with other naphthoquinones regarding its biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone
Reactant of Route 2
2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone

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